Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20181840
InChI: InChI=1S/C17H20N2O4S2/c1-2-23-17(21)15-12(13-4-3-9-24-13)11-25-16(15)18-14(20)10-19-5-7-22-8-6-19/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,20)
SMILES:
Molecular Formula: C17H20N2O4S2
Molecular Weight: 380.5 g/mol

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC20181840

Molecular Formula: C17H20N2O4S2

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate -

Specification

Molecular Formula C17H20N2O4S2
Molecular Weight 380.5 g/mol
IUPAC Name ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate
Standard InChI InChI=1S/C17H20N2O4S2/c1-2-23-17(21)15-12(13-4-3-9-24-13)11-25-16(15)18-14(20)10-19-5-7-22-8-6-19/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,20)
Standard InChI Key KMIPWJVRZJVEDC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCOCC3

Introduction

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a synthetic organic compound classified as a thiophene derivative. It features a complex structure that includes a thiophene core, an ethyl ester group, and a morpholine moiety, contributing to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence pharmacological properties.

Key Chemical Data

PropertyData
IUPAC NameEthyl 2-[(2-morpholin-4-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate
InChIInChI=1S/C17H20N2O4S2/c1-2-23-17(21)15...
InChI KeyKMIPWJVRZJVEDC-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCOCC3
Molecular FormulaC17H20N2O4S2
Molecular Weight380.5 g/mol

Synthesis and Production

The synthesis of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate typically involves multi-step organic reactions. Common reagents include thiophene derivatives, morpholine, acylating agents, and ethylating agents. Reaction conditions often involve solvents like dichloromethane or ethanol, with catalysts such as palladium or copper being utilized to facilitate the reactions.

Industrial production may employ continuous flow reactors and automated synthesis techniques to optimize yield and purity. These methods are designed to enhance efficiency and scalability for commercial applications.

Biological Activities and Potential Applications

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This classification highlights its significance in drug discovery and development.

Research Findings and Future Directions

While specific biological activity data for Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is limited, its classification as a thiophene derivative indicates potential for biological activity. Future research should focus on elucidating its pharmacological effects and exploring its potential applications in medicine and agriculture.

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